![molecular formula C7H16ClNO B2367645 [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride CAS No. 1636890-01-1](/img/structure/B2367645.png)
[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride
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Overview
Description
“[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride” is a chemical compound that has been studied for its potential use in the synthesis of pharmaceuticals . It is a potent dual orexin receptor antagonist .
Synthesis Analysis
The synthesis of this compound has been described in several studies. It is synthesized in four steps with an overall yield of 40% from methyl vinyl ketone and diethyl malonate . The key operation in the synthesis is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield . The substrate lactam acid mixture was prepared via a solvent-free Michael reaction and a practical biocatalytic transamination process .Molecular Structure Analysis
The stereochemistry of the compound was determined to be 3R, 6R . A graphical representation of the compound can be found in the referenced studies .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include a Michael addition reaction and a biocatalytic transamination . These reactions are used to set the methyl bearing center in >99.5% ee .Scientific Research Applications
Asymmetric Synthesis of Orexin Receptor Antagonist : The compound has been used in the asymmetric synthesis of the orexin receptor antagonist MK-6096 piperidine core. Key operations in this synthesis include a practical crystallization-induced dynamic resolution and a biocatalytic transamination process (Chung et al., 2015).
Catalytic Addition to Benzaldehyde : It has been synthesized as a novel chiral ligand for the catalytic addition of diethylzinc to benzaldehyde, leading to an extensive turn in the sense of asymmetric induction (Alvarez-Ibarra et al., 2010).
Methanol Applications : While not directly related to the compound , research on methanol, a related alcohol, highlights its applications as a basic raw material in various chemical syntheses. Methanol is used as a solvent for many inorganic salts and is a substance of high toxicity (Offermanns et al., 2014).
Amino Acid Methyl Ester Hydrochlorides Synthesis : Studies have shown that amino acid methyl ester hydrochlorides can be prepared using methanol, demonstrating the use of methanol in the synthesis of complex chemical structures (Li & Sha, 2008).
Methanol in Photochemical Reactions : Methanol's role in photochemical reactions, such as the oxidation of tetramethylpiperidines to N-oxyls, is significant. This study sheds light on the mechanism of these reactions, which are important in understanding the photochemical behavior of related compounds (Hepp & Kramer, 1994).
Methanol as a Promising Clean-Burning Fuel : Another related area of research is the use of methanol as a clean-burning fuel. The conversion of CO2 to methanol is a method for reducing CO2 emissions. This research provides insights into the broader applications of methanol in energy and environmental science (Dalena et al., 2018).
Mechanism of Action
Target of Action
The primary target of [(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride is the Orexin receptor . This compound acts as a potent dual antagonist for this receptor, which plays a crucial role in the regulation of sleep-wake cycles .
Mode of Action
As an antagonist, this compound binds to the Orexin receptors, preventing the activation of these receptors by their natural ligands, the Orexins . This inhibition of Orexin receptors leads to changes in the physiological processes controlled by these receptors, particularly the sleep-wake cycle .
Biochemical Pathways
Given its role as an orexin receptor antagonist, it likely impacts the pathways involved in sleep regulation . The downstream effects of this interaction could include alterations in sleep patterns and potentially the treatment of sleep disorders .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Orexin receptors . This inhibition can lead to changes in sleep-wake cycles, potentially providing therapeutic benefits for sleep disorders .
properties
IUPAC Name |
[(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-ZJLYAJKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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